Neochamaejasmin B
CAS No.: 90411-12-4
Cat. No.: VC21110907
Molecular Formula: C30H22O10
Molecular Weight: 542.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90411-12-4 |
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Molecular Formula | C30H22O10 |
Molecular Weight | 542.5 g/mol |
IUPAC Name | (2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m1/s1 |
Standard InChI Key | RNQBLQALVMHBKH-JQYHKRKISA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
SMILES | C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
Canonical SMILES | C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O |
Appearance | Powder |
Introduction
Chemical Identity and Structure
Basic Chemical Information
Neochamaejasmin B is a biflavonoid with the molecular formula C30H22O10 and a molecular weight of 542.5 g/mol . This compound belongs to the chemical classification of phenylpropanoids and polyketides, specifically categorized under flavonoids, and further classified as biflavonoids and polyflavonoids . Its systematic IUPAC name is (2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one . Neochamaejasmin B is also known by several synonyms including Neochamaejasmine B and is identified with CAS number 90411-12-4 .
Structural Characteristics
The chemical structure of Neochamaejasmin B features a complex arrangement with two chromene rings connected through a C-C bond. The compound contains multiple hydroxyl groups that contribute to its biological activity profiles. The specific stereochemistry of Neochamaejasmin B is represented in its isomeric SMILES notation: C1=CC(=CC=C1[C@H]2C@@H[C@H]4C@HC6=CC=C(C=C6)O)O . The structure contains four stereocenters with the configuration (2R,2'S,3S,3'S), making it a complex chiral molecule .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Neochamaejasmin B
The compound's structure has been confirmed through multiple analytical techniques including 1H NMR Spectroscopy and LCMS, which show consistency with the proposed chemical structure .
Natural Sources and Isolation
Plant Sources
Neochamaejasmin B has been primarily isolated from two plant species:
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Stellera chamaejasme L.: This toxic perennial herb contains Neochamaejasmin B as one of its most abundant components in the dried roots . This plant is known in traditional Chinese medicine as "Rui Xiang Lang Du" .
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Daphne feddei: This plant has also been reported to contain Neochamaejasmin B, though detailed information on its concentration and distribution within the plant is limited .
Both of these plants belong to the Thymelaeaceae family, suggesting that Neochamaejasmin B might be a characteristic compound within this botanical family .
Biological Activities
Anti-Cancer Properties
Neochamaejasmin B has shown significant anti-cancer potential in various human solid tumor cell lines. Although the search results focus more extensively on chamaejasmenin B (a related compound), they indicate that neochamaejasmin C (another analog) exhibits potent anti-proliferative effects. By extension, this suggests that Neochamaejasmin B may share similar biological activities with these structurally related compounds .
The related compound chamaejasmenin B demonstrated excellent anti-proliferative activity against eight human cancer cell lines with IC50 values ranging from 1.08 to 10.8 μmol/L, while neochamaejasmin C showed slightly less potency with IC50 values ranging from 3.07 to 15.97 μmol/L . These findings suggest that the biflavonoid structure common to these compounds contributes to their anti-cancer effects.
Effects on Drug Bioavailability
One of the most well-documented functions of Neochamaejasmin B is its ability to increase the bioavailability of other compounds. Research has demonstrated that Neochamaejasmin B functions as an inhibitor of multidrug resistance protein 2 (MRP2) in transfected cells . This inhibition significantly enhances the cellular accumulation of chamaechromone in MDCK cells overexpressing MRP2.
Similar results were observed in LLC-PK1 cells overexpressing human breast cancer resistance protein (BCRP), indicating that Neochamaejasmin B can inhibit multiple drug efflux transporters .
Table 2: Effect of Neochamaejasmin B on Chamaechromone Bioavailability
Parameter | Effect | Percentage Change |
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Area under plasma concentration-time curve | Increase | 48.9% |
Maximal plasma concentration | Increase | 81.9% |
These effects were attributed to the inhibition of BCRP and MRP2-mediated efflux of chamaechromone by Neochamaejasmin B .
Apoptotic Mechanisms
Neochamaejasmin B has demonstrated significant cytotoxic effects in neuronal cells of Helicoverpa zea (AW1 cells), inhibiting cell growth in a dose-dependent manner . Transmission electron microscopy analysis of treated cells revealed typical apoptotic characteristics, confirming that Neochamaejasmin B can induce programmed cell death .
The mechanism of apoptosis induction by Neochamaejasmin B involves:
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Decline in mitochondrial membrane potential (MMP)
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Increased levels of pro-apoptotic protein Bax (without statistical differences in anti-apoptotic Bcl-2 levels)
These findings confirm that Neochamaejasmin B induces apoptosis through a caspase-10-dependent mechanism, which represents a unique pathway compared to many other apoptosis-inducing compounds .
Research Methodologies
In Vitro Evaluation Techniques
Multiple research techniques have been employed to evaluate the biological activities of Neochamaejasmin B:
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Cytotoxicity assays: The SRB (sulforhodamine blue) cytotoxicity assay has been utilized to measure the anti-proliferative effects of biflavonoids similar to Neochamaejasmin B .
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Cell transport studies: Transport and cellular accumulation studies in MDCK cells overexpressing human MRP2 or P-gp and LLC-PK1 cells overexpressing human BCRP have been conducted to investigate the transport mechanisms .
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Apoptosis detection: Flow cytometry analysis has been used to assess apoptosis and cell cycle distribution in cells treated with biflavonoids .
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Ultrastructural analysis: Transmission electron microscopy (TEM) has been employed to analyze microstructural changes and identify apoptotic characteristics in treated cells .
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Protein expression analysis: Western blotting has been used to examine the expression of related proteins involved in DNA damage, apoptosis, and cell cycle regulation .
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